(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
Overview
Description
“(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol” is a chemical compound with the CAS Number: 2098456-99-4 . It has a molecular weight of 304.13 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol . The InChI code for this compound is 1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2/b11-10- .Physical And Chemical Properties Analysis
The compound has a melting point of 94 - 95 degrees Celsius .Scientific Research Applications
Synthesis and Chemistry
Conversion and Reactivity : The conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol is achieved efficiently using in situ generated trimethylsilyl iodide. This process is important for preparing (2Z)-2-iodo allylic alcohols through coupling with Grignard reagents and other nucleophiles (Taber, Sikkander, Berry, & Frankowski, 2008).
Catalytic Formation : The catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors using water as a nucleophilic reagent has been described. This method is notable for its general applicability and high yields (Guo, Martínez-Rodríguez, Martín, Escudero‐Adán, & Kleij, 2016).
Allylic Substitution : A highly enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives has been developed, employing a rhodium(I) catalyst. This method produces versatile homoallylic alcohols from linear biscarbonates, showing the compound's utility in asymmetric synthesis (Yu, Ménard, Isono, & Lautens, 2009).
Photophysical and Catalytic Properties
Photochemical Behavior : A study on the photochemical behavior of intramolecularly hydrogen bonded hemiindigo compounds, which do not undergo isomerization, highlights the potential of (Z)-1,4-but-2-ene diols in photochromic molecule construction and fluorescence studies (Ikegami & Arai, 2003).
Photocatalytic Oxidation : Mixed-linker zirconium-based metal-organic frameworks, containing 1,4-benzenedicarboxylate, have been used in visible light photocatalysis. These frameworks demonstrate the potential for (Z)-1,4-but-2-ene diols in enhancing photocatalytic oxidation reactions (Goh, Xiao, Maligal-Ganesh, Li, & Huang, 2015).
Reactions and Mechanisms
Synthesis of Derivatives : The synthesis of syn- and anti-1,2-diol units from (Z)-2-benzyloxy-1-ethylthino-1-(trimethylsiloxy)ethene and aldehydes showcases the utility of (Z)-1,4-but-2-ene diols in asymmetric aldol reactions and the preparation of various diastereomers (Mukaiyama, Shiina, Uchiro, & Kobayashi, 1994).
Formation of Vinyl Substitutes : The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from but-2-ene derivatives and benzene-1,2-diols demonstrates the reactivity of (Z)-1,4-but-2-ene diols in forming complex organic structures (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).
Safety and Hazards
properties
IUPAC Name |
2-benzyl-3-iodobut-2-ene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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